3-{[(4Z)-4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
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Overview
Description
3-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and imino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the sulfonyl and imino groups. The final step involves the coupling of the naphthalene derivative with benzoic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-ETHYLBENZENESULFONYLIMINO-1-OXO-1,4-DIHYDRONAPHTHALENE: Shares structural similarities but lacks the benzoic acid moiety.
BENZOIC ACID DERIVATIVES: Compounds with similar benzoic acid structures but different substituents.
Uniqueness
3-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID is unique due to its combination of aromatic rings, sulfonyl groups, and imino functionalities, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H20N2O5S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[[(4Z)-4-(4-ethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H20N2O5S/c1-2-16-10-12-19(13-11-16)33(31,32)27-22-15-23(24(28)21-9-4-3-8-20(21)22)26-18-7-5-6-17(14-18)25(29)30/h3-15,26H,2H2,1H3,(H,29,30)/b27-22- |
InChI Key |
RYVRPCQNGCQISY-QYQHSDTDSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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